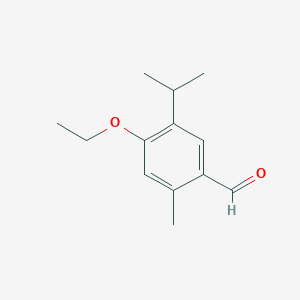

4-Ethoxy-5-isopropyl-2-methylbenzaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-2-methyl-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-15-13-6-10(4)11(8-14)7-12(13)9(2)3/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEMGCWPWNRYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391858 | |

| Record name | 4-ethoxy-5-isopropyl-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-70-5 | |

| Record name | 4-ethoxy-5-isopropyl-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 5 Isopropyl 2 Methylbenzaldehyde

Retrosynthetic Analysis and Key Disconnections for 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies several logical disconnections.

The most apparent disconnections are the carbon-carbon bond of the aldehyde group and the carbon-oxygen bond of the ethoxy group. These are examples of functional group interconversion (FGI).

Disconnection 1 (C-CHO bond): The formyl group (CHO) can be retrosynthetically disconnected, suggesting a formylation reaction as the final step. This leads to precursor 1 , 1-ethoxy-2-isopropyl-5-methylbenzene.

Disconnection 2 (O-Ethyl bond): The ethoxy group can be disconnected via its ether linkage. This points to an etherification reaction, likely a Williamson ether synthesis, on the corresponding phenol (B47542). This leads to the key intermediate 2 , 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (B7769750) .

Intermediate 2 is a known derivative of thymol (B1683141), a naturally occurring and readily available monoterpenoid phenol. researchgate.netnih.gov Disconnecting the formyl group from intermediate 2 leads directly to thymol (3) , which represents an ideal and efficient starting material. This makes the synthetic route proceeding through thymol highly attractive.

Figure 1: Retrosynthetic analysis showing key disconnections leading from the target molecule to the starting material, thymol.

Figure 1: Retrosynthetic analysis showing key disconnections leading from the target molecule to the starting material, thymol.

Exploration of Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most logical forward synthesis involves the formylation of thymol followed by etherification. However, other routes involving different sequences of functional group introduction are also plausible and will be explored.

Electrophilic Aromatic Substitution Strategies for Initial Ring Functionalization

The synthesis of this highly substituted benzaldehyde (B42025) is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles.

In the most efficient route starting from thymol, the key step is the electrophilic formylation of the phenol ring. Thymol possesses three activating substituents: a hydroxyl (-OH), a methyl (-CH₃), and an isopropyl (-CH(CH₃)₂). The hydroxyl group is a powerful activating group, and the alkyl groups are moderate activators. All are ortho, para-directors. The position for formylation is the carbon ortho to the powerfully activating hydroxyl group and para to the isopropyl group, which is sterically unhindered.

Alternatively, a synthesis starting from a simpler benzene (B151609) derivative would involve sequential Friedel-Crafts alkylation to introduce the isopropyl group. mt.comlibretexts.org However, such reactions are known to have limitations, including the potential for polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com Given the availability of thymol, which already contains the correct arrangement of methyl and isopropyl groups, this approach is less efficient.

Formylation Approaches for the Aldehyde Moiety (e.g., Vilsmeier-Haack, Gattermann-Koch Variants)

The introduction of the aldehyde group onto an activated aromatic ring can be achieved through several named reactions. The choice of method is critical and depends on the nature of the substrate.

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This method is particularly effective for electron-rich aromatic compounds, including phenols and anilines, making it a suitable candidate for the formylation of thymol. chemistrysteps.comwikipedia.org The reaction proceeds under relatively mild conditions. ijpcbs.com

Gattermann Reaction: The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgunacademy.com A common and safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂). thermofisher.com This method is applicable to phenols and phenolic ethers. thermofisher.com

Gattermann-Koch Reaction: This variant uses carbon monoxide (CO) and HCl with a catalyst system of aluminum chloride and copper(I) chloride. byjus.com However, the Gattermann-Koch reaction is generally not applicable to phenolic substrates, making it unsuitable for the direct formylation of thymol. wikipedia.orgbyjus.com

Duff Reaction: The Duff reaction is a formylation method specific for phenols using hexamethylenetetramine (hexamine) as the formylating agent, typically in glycerol (B35011) or acetic acid. wikipedia.orgecu.edu It directs the formyl group almost exclusively to the ortho position of the hydroxyl group. wikipedia.org A synthesis of a thymol-derived dialdehyde (B1249045) using hexamine in acetic acid has been reported, demonstrating the viability of this reagent for formylating the thymol core. qut.edu.au

Reimer-Tiemann Reaction: This reaction is a classic method for the ortho-formylation of phenols, employing chloroform (B151607) (CHCl₃) in a strong basic solution. mychemblog.comwikipedia.org The reactive electrophile is dichlorocarbene (B158193) (:CCl₂). While it is a staple for phenol formylation, its yields can be variable, and it often requires a biphasic solvent system. mychemblog.comallen.in

Interactive Table: Comparison of Formylation Methods for Phenols

| Reaction | Reagents | Electrophile | Suitability for Thymol | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ | High | Mild conditions, good for electron-rich arenes. chemistrysteps.comijpcbs.com |

| Gattermann | HCN, HCl, AlCl₃ (or Zn(CN)₂) | Formimidoyl cation [CH=NH]⁺ | Moderate | Effective for phenols; avoids highly toxic gaseous HCN with Adams modification. wikipedia.orgthermofisher.com |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Formyl cation [HCO]⁺ | Low | Not applicable to phenols. wikipedia.orgbyjus.com |

| Duff | Hexamethylenetetramine, Acid | Iminium ion intermediate | High | Specific for ortho-formylation of phenols. wikipedia.org |

| Reimer-Tiemann | CHCl₃, NaOH | Dichlorocarbene (:CCl₂) | Moderate | Classic ortho-formylation method; can have yield issues. mychemblog.comwikipedia.org |

Alkylation and Etherification Strategies for Isopropyl and Ethoxy Groups

The introduction of the ethoxy group is the final key step in the most efficient synthesis. This is typically achieved via etherification of the phenolic hydroxyl group in the intermediate, 4-hydroxy-5-isopropyl-2-methylbenzaldehyde.

Williamson Ether Synthesis: This is the most common and direct method for this transformation. It involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an ethylating agent like ethyl iodide or ethyl bromide in an Sₙ2 reaction. masterorganicchemistry.comchem-station.com This method is highly efficient for forming ethers from phenols.

The isopropyl group is already present in the preferred starting material, thymol. If a synthesis were to begin from a simpler precursor like m-cresol, the isopropyl group would need to be introduced.

Friedel-Crafts Alkylation: This reaction would involve treating an appropriate aromatic precursor with an isopropyl halide (e.g., 2-chloropropane) or propene in the presence of a Lewis acid catalyst. mt.comlibretexts.org However, this method is prone to issues like carbocation rearrangement and polyalkylation, and controlling the regioselectivity on a substituted ring can be challenging. libretexts.org

Palladium-Catalyzed Carbonylation for Benzaldehyde Synthesis (e.g., from aryl halides)

Modern synthetic chemistry offers palladium-catalyzed carbonylation as a powerful alternative for introducing aldehyde functionalities. This approach avoids the use of classical, often harsh, formylating agents.

This route would require the synthesis of an aryl halide or triflate precursor, such as 4-bromo-1-ethoxy-2-isopropyl-5-methylbenzene . This precursor could then be subjected to a palladium-catalyzed carbonylation reaction. These reactions typically use carbon monoxide (CO) gas, a palladium catalyst, a suitable ligand, and a hydride source (reductive carbonylation) to furnish the aldehyde. organic-chemistry.org While elegant, this multi-step approach involving the initial synthesis of a halogenated precursor is likely less step-economical than the formylation of thymol.

Oxidation of Methyl-Substituted Aromatic Precursors to the Aldehyde Functionality

Another potential synthetic strategy involves the selective oxidation of a methyl group on a pre-functionalized aromatic ring. For this specific target, the starting material could be 1-ethoxy-2-isopropyl-4,5-dimethylbenzene .

The primary challenge of this approach is achieving regioselective oxidation. With two methyl groups present on the ring, a reagent would be needed that could selectively oxidize the methyl group at the C2 position while leaving the one at the C5 position untouched. Classical methods for oxidizing benzylic methyl groups to aldehydes include:

Etard Reaction: Uses chromyl chloride (CrO₂Cl₂) followed by hydrolysis.

Chromic Oxide: Oxidation with CrO₃ in acetic anhydride (B1165640) to form a geminal diacetate, which is then hydrolyzed.

Controlling the regioselectivity of these reactions on a molecule with multiple, electronically similar methyl groups is exceptionally difficult, making this a less practical route for synthesizing this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact and enhance safety. For a substituted aromatic aldehyde like this compound, these principles guide the selection of catalysts and solvents to create more sustainable synthetic routes.

Catalytic Systems for Sustainable Production (e.g., heterogenous catalysts, metal nanoparticles)

The development of efficient and recyclable catalytic systems is a cornerstone of green chemistry. In the synthesis of aromatic aldehydes, heterogeneous catalysts and metal nanoparticles are of significant interest due to their ease of separation from the reaction mixture and potential for reuse.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their removal and recycling. For reactions analogous to the synthesis of substituted benzaldehydes, various heterogeneous catalysts have been explored. For instance, ruthenium-based catalysts are known for their efficacy in the reduction of aromatic hydrocarbons. frontiersin.org Platinum, palladium, and nickel-based catalysts like Raney nickel are also widely used in hydrogenation processes which can be a step in the synthesis of aldehyde precursors. wikipedia.org The use of such catalysts can reduce waste and the need for corrosive reagents. frontiersin.org In the synthesis of 2-substituted benzimidazoles from aromatic aldehydes, a magnetic nanocatalyst, Fe3O4@SiO2-ZnCl2, has been shown to be effective and reusable. researchgate.net

Metal Nanoparticles: Metal nanoparticles offer a high surface-area-to-volume ratio, often leading to enhanced catalytic activity. Green synthesis methods for metal nanoparticles, using plant extracts for example, are gaining traction. researchgate.netfrontiersin.orgnih.gov These biosynthesized nanoparticles can be used as catalysts in various reactions. For instance, copper nanoparticles synthesized using Plantago asiatica leaf extract have been reported to catalyze the direct cyanation of aldehydes. frontiersin.org Similarly, nickel oxide nanoparticles have been used as heterogeneous catalysts for the reduction of aromatic aldehydes. researchgate.net The use of such nanoparticles, created through environmentally benign methods, aligns with the principles of sustainable production.

Below is a table summarizing various catalytic systems used in the synthesis of aromatic aldehydes and related compounds, which could be applicable to the production of this compound.

| Catalyst Type | Catalyst Example | Relevant Reaction | Potential Advantage |

| Heterogeneous Catalyst | Ru-based catalysts | Reduction of aromatic hydrocarbons | High efficiency, mild reaction conditions frontiersin.org |

| Heterogeneous Catalyst | Fe3O4@SiO2-ZnCl2 | Synthesis of 2-substituted benzimidazoles from aromatic aldehydes | Reusable, high yields researchgate.net |

| Metal Nanoparticles | Copper nanoparticles | Cyanation of aldehydes | Green synthesis, catalytic activity frontiersin.org |

| Metal Nanoparticles | Nickel oxide nanoparticles | Reduction of aromatic aldehydes | Heterogeneous, easily separable researchgate.net |

Solvent Selection and Reaction Medium Optimization for Enhanced Sustainability

The choice of solvent is another critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste.

Research into the synthesis and extraction of aromatic aldehydes has identified several solvents with favorable environmental profiles. For the extraction of aromatic aldehydes like vanillin (B372448) and syringaldehyde (B56468) from aqueous solutions, butyl acetate (B1210297) and cyclopentyl methyl ether have shown high efficiency. elsevierpure.com In a study on the synthesis of substituted benzaldehydes, toluene (B28343) was used as the solvent. acs.org For certain reactions, solvent-free conditions are achievable, representing an ideal green chemistry scenario. For example, the synthesis of 1,1-diacetates from aldehydes has been successfully carried out using a SiO2@FeSO4 nano composite catalyst under solvent-free conditions. researchgate.net The use of water as a solvent is also a highly desirable green approach, as demonstrated in the synthesis of some 4H-pyran derivatives from aromatic aldehydes. researchgate.net

The following table outlines various solvents and their applications in reactions involving aromatic aldehydes, which can inform the choice of solvent for the synthesis of this compound.

| Solvent/Medium | Application | Sustainability Aspect |

| Butyl Acetate | Extraction of aromatic aldehydes | High extraction efficiency, potentially biodegradable elsevierpure.com |

| Cyclopentyl Methyl Ether | Extraction of aromatic aldehydes | High overall extraction efficiency elsevierpure.com |

| Toluene | Synthesis of substituted benzaldehydes | Common solvent for organic synthesis acs.org |

| Water | Synthesis of 4H-pyrans from aromatic aldehydes | Environmentally benign, safe researchgate.net |

| Solvent-free | Synthesis of 1,1-diacetates from aldehydes | Eliminates solvent waste researchgate.net |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and reducing energy consumption. For the synthesis of a specific molecule like this compound, this would involve systematically varying parameters such as temperature, reaction time, and reactant concentrations.

In another example, the synthesis of 2-substituted benzimidazoles from aromatic aldehydes was optimized by screening different catalysts and solvents, with the best results obtained using a specific deep eutectic solvent as the catalyst at room temperature. researchgate.net The influence of substituents on the aromatic ring has also been noted, with electron-withdrawing groups on aromatic aldehydes sometimes leading to higher reactivity than electron-donating groups. researchgate.net

The table below presents examples of optimized reaction conditions from the synthesis of related aromatic aldehydes, which could serve as a starting point for the optimization of this compound synthesis.

| Reaction | Optimized Parameter | Value | Outcome |

| Synthesis of substituted benzaldehydes | Catalyst | Pd(PtBu3)2 | High yield (85-87%) acs.org |

| Synthesis of 5,5'-methylenebis(salicylaldehyde) | Temperature | 80 °C | Maximized yield researchgate.net |

| Synthesis of 5,5'-methylenebis(salicylaldehyde) | Reaction Time | 8 hours | Maximized yield researchgate.net |

| Synthesis of 2-substituted benzimidazoles | Catalyst | Deep Eutectic Solvent | High yield at room temperature researchgate.net |

Chemical Reactivity and Derivatization of 4 Ethoxy 5 Isopropyl 2 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group in 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a wide array of chemical transformations that allow for the synthesis of diverse derivatives.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an excellent target for nucleophiles. This reactivity allows for the formation of various important chemical structures.

Imines: The reaction of this compound with primary amines yields substituted imines, also known as Schiff bases. This condensation reaction, typically acid-catalyzed, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The steric hindrance around the aldehyde, posed by the ortho-methyl group and the adjacent isopropyl group, may influence the reaction rate, potentially requiring slightly more forcing conditions compared to unhindered benzaldehydes.

Acetals: In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. A common example is the reaction with ethylene (B1197577) glycol to produce a cyclic acetal (B89532), specifically a 1,3-dioxolane (B20135) derivative. researchgate.netwikipedia.orgacs.orgyoutube.com This reaction is reversible and is often used to protect the aldehyde group during other chemical transformations. researchgate.netwikipedia.org

Cyanohydrins: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically base-catalyzed to generate the cyanide ion (CN-), a potent nucleophile. wikipedia.orgresearchgate.netnih.gov The resulting cyanohydrin of this compound would feature a hydroxyl and a cyano group attached to the same carbon, providing a versatile intermediate for further synthetic modifications. researchgate.net

| Nucleophilic Addition Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Imine Formation | Primary Amine (R-NH2), Acid Catalyst | Substituted Imine |

| Acetal Formation | Alcohol (e.g., Ethylene Glycol), Acid Catalyst | Acetal (e.g., 1,3-Dioxolane) |

| Cyanohydrin Formation | HCN, Base Catalyst (e.g., NaCN/KCN) | Cyanohydrin |

The aldehyde group is readily oxidized to a carboxylic acid. Various oxidizing agents can achieve this transformation. Common reagents include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O) in the Tollens' test. The presence of electron-donating groups on the benzene (B151609) ring, such as the ethoxy and isopropyl groups, can make the aldehyde more susceptible to oxidation. ncert.nic.in

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO4) | 4-Ethoxy-5-isopropyl-2-methylbenzoic acid |

| Chromic Acid (H2CrO4) | 4-Ethoxy-5-isopropyl-2-methylbenzoic acid |

| Silver Oxide (Ag2O) | 4-Ethoxy-5-isopropyl-2-methylbenzoic acid |

The aldehyde group can be reduced to either a primary alcohol or completely to a methyl group (hydrocarbon).

Reduction to Alcohols: Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for the reduction of aldehydes to primary alcohols. rsc.org For this compound, this would yield 4-Ethoxy-5-isopropyl-2-methylbenzyl alcohol. Due to the steric hindrance around the carbonyl group, stronger reducing agents or longer reaction times might be necessary to achieve high yields. rug.nl

| Reduction Type | Reagents and Conditions | Product |

|---|---|---|

| To Alcohol | NaBH4 or LiAlH4, followed by workup | 4-Ethoxy-5-isopropyl-2-methylbenzyl alcohol |

| To Hydrocarbon (Clemmensen) | Zn(Hg), conc. HCl | 1-Ethoxy-2-isopropyl-4,5-dimethylbenzene |

| To Hydrocarbon (Wolff-Kishner) | H2NNH2, KOH, heat | 1-Ethoxy-2-isopropyl-4,5-dimethylbenzene |

The aldehyde group is a key participant in various condensation reactions that lead to the formation of larger, more complex molecules with new carbon-carbon bonds.

Chalcones: The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, between this compound and an acetophenone (B1666503) derivative (in the presence of a base like NaOH or KOH) would yield a chalcone. nih.govnih.gov These α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. The electron-donating nature of the substituents on the benzaldehyde (B42025) ring can influence the reactivity in this condensation. lumenlearning.com

Cinnamils (via Wittig Reaction): The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orglkouniv.ac.in Reacting this compound with a phosphorus ylide (Wittig reagent) would produce a substituted styrene (B11656) derivative, a type of cinnamyl compound. The steric hindrance and electronic properties of the aldehyde can affect the stereoselectivity (E/Z isomer ratio) of the resulting alkene. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

| Condensation Reaction | Reactant | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | Acetophenone derivative | Chalcone |

| Wittig Reaction | Phosphorus Ylide | Cinnamyl derivative (Styrene) |

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent it from undergoing unwanted reactions.

Protection: The most common method for protecting an aldehyde is its conversion to a cyclic acetal, typically by reacting it with ethylene glycol in the presence of an acid catalyst to form a 1,3-dioxolane. researchgate.netwikipedia.orgacs.org This protecting group is stable to nucleophiles, bases, and reducing agents. researchgate.net

Deprotection: The aldehyde can be regenerated from the acetal by hydrolysis with aqueous acid. researchgate.netwikipedia.org This process is generally efficient and allows for the selective unmasking of the aldehyde functionality when needed.

Reactivity of the Aromatic Ring in this compound

The aromatic ring of this compound is substituted with three groups: an ethoxy group, an isopropyl group, and a methyl group, in addition to the formyl (aldehyde) group. The ethoxy, isopropyl, and methyl groups are all electron-donating and are considered activating groups, making the ring more susceptible to electrophilic aromatic substitution than benzene itself. acs.orgleah4sci.commasterorganicchemistry.com The aldehyde group, however, is a deactivating group and a meta-director. masterorganicchemistry.com

The directing effect of the substituents on incoming electrophiles is a crucial aspect of the ring's reactivity. The powerful ortho, para-directing influence of the ethoxy group, combined with the ortho, para-directing effects of the alkyl groups, will dominate the deactivating and meta-directing effect of the aldehyde group. masterorganicchemistry.commasterorganicchemistry.com Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups, specifically at the available position on the ring. Steric hindrance from the bulky isopropyl group and the methyl group will also play a significant role in determining the final position of substitution. qut.edu.au

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. nih.gov

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine), usually in the presence of a Lewis acid catalyst. libretexts.org

The precise location of substitution would depend on a careful analysis of the combined electronic and steric effects of all substituents.

Electrophilic Aromatic Substitution Directivity and Reactivity Induced by Substituents

The susceptibility of the aromatic ring to attack by electrophiles is determined by the electron-donating or electron-withdrawing nature of its substituents. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles, while deactivating groups have the opposite effect. wikipedia.org

Activating Groups: The ethoxy, isopropyl, and methyl groups are all classified as activating groups that direct incoming electrophiles to the ortho and para positions. uobabylon.edu.iq

Ethoxy Group (-OCH2CH3): This is the most powerful activating group on the ring. It donates electron density primarily through a strong resonance effect (+M), which significantly outweighs its electron-withdrawing inductive effect (-I). wikipedia.orguobabylon.edu.iq

Isopropyl (-CH(CH3)2) and Methyl (-CH3) Groups: These alkyl groups are weakly activating, donating electron density through an inductive effect (+I) and hyperconjugation. stackexchange.com

Deactivating Group:

Aldehyde Group (-CHO): The carbonyl group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position. wikipedia.org

Regioselectivity Considerations for Further Functionalization

The positions on the aromatic ring available for substitution are C3 and C6. The regioselectivity of further functionalization is determined by the cumulative directing influence of the existing groups.

The directing effects on the available positions can be summarized as follows:

| Substituent (Position) | Directing Effect | Influence on C3 | Influence on C6 |

| Aldehyde (C1) | meta | Favorable | Unfavorable |

| Methyl (C2) | ortho, para | Favorable (para) | Favorable (ortho) |

| Ethoxy (C4) | ortho, para | Favorable (ortho) | Unfavorable |

| Isopropyl (C5) | ortho, para | Unfavorable | Favorable (ortho) |

Analysis of these competing influences indicates a strong preference for electrophilic attack at the C3 position . This is due to a powerful cooperative effect:

The C3 position is ortho to the most strongly activating group, the ethoxy group. uobabylon.edu.iq

It is also para to the activating methyl group.

The deactivating aldehyde group directs meta to this position.

Conversely, the C6 position is only activated by the weaker methyl and isopropyl groups at their ortho positions. Furthermore, the bulky isopropyl group at C5 may exert steric hindrance, making an attack at the adjacent C6 position less favorable. youtube.com Therefore, electrophilic functionalization of this compound is expected to be highly regioselective, yielding predominantly the 3-substituted product. Achieving functionalization at the C6 position would likely require alternative synthetic strategies that circumvent these strong directing effects.

Reactivity of the Ethoxy and Isopropyl Side Chains

Beyond the aromatic ring, the ethoxy and isopropyl side chains possess their own characteristic reactivities.

Potential Transformations of the Ether Linkage

The ethoxy group is an aryl ether. The carbon-oxygen bond in ethers is generally stable, but it can be cleaved under specific, often harsh, conditions. The primary transformation for an aryl ether linkage is cleavage to form a phenol (B47542). This reaction is typically accomplished using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid, or with potent Lewis acids like boron tribromide (BBr₃).

Applying these conditions to this compound would result in the cleavage of the ethyl-oxygen bond, yielding the corresponding phenol, 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (B7769750) , a compound also known as thymol (B1683141) aldehyde. researchgate.netnih.gov

Reactivity of the Isopropyl Group under Various Conditions

The isopropyl group is attached to the aromatic ring at a benzylic position. The hydrogen atom on this benzylic carbon is particularly susceptible to reaction.

Oxidation: Alkyl side chains on a benzene ring can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. msu.edu The benzylic carbon of the isopropyl group can be oxidized under these conditions. Depending on the severity of the reaction conditions, this could lead to the formation of a tertiary alcohol or cleavage of the side chain to yield a carboxylic acid.

Free-Radical Halogenation: The benzylic hydrogen is prone to abstraction by free radicals. Reactions with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the selective bromination at the benzylic position of the isopropyl group.

Studies on Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound can be better understood by comparing it with its structural analogues. Small changes in the substituent groups can lead to significant differences in chemical behavior.

| Compound | Key Structural Difference from Target | Expected Impact on Reactivity |

| 4-Hydroxy-5-isopropyl-2-methylbenzaldehyde (Thymol Aldehyde) | -OH group instead of -OEt | The hydroxyl group is also a very strong ortho, para director and activating group, potentially making the ring even more reactive towards electrophilic substitution than the ethoxy analogue. uobabylon.edu.iq |

| 4-Methoxy-5-isopropyl-2-methylbenzaldehyde | -OCH₃ group instead of -OEt | The methoxy (B1213986) group is electronically very similar to the ethoxy group, both being strong activators. Reactivity and regioselectivity would be expected to be nearly identical. |

| 4-Ethoxy-2,5-dimethylbenzaldehyde | -CH₃ group instead of -CH(CH₃)₂ | The isopropyl group is slightly more electron-donating than the methyl group. However, the primary difference would be steric; the smaller methyl group at C5 would reduce steric hindrance for potential reactions at the C6 position compared to the bulkier isopropyl group. stackexchange.com |

| p-Cymene (4-isopropyltoluene) | Lacks the ethoxy and aldehyde groups | With only two weakly activating alkyl groups, p-Cymene is less activated towards electrophilic substitution than the title compound. The absence of the strong ethoxy director and the deactivating aldehyde group changes the regiochemical outcome significantly. |

Studies on the synthesis of various substituted benzaldehydes show that the electronic environment created by the substituents is critical. For instance, the presence of electron-donating groups like alkoxy functions facilitates reactions such as the oxa-Pictet–Spengler reaction, while the reactivity of the aldehyde group itself can be modulated for use in cross-coupling procedures. acs.orgrsc.org The interplay between activating and deactivating groups, as seen in this compound, provides a platform for highly selective chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 4 Ethoxy 5 Isopropyl 2 Methylbenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are critical for assembling the complete structural puzzle of a molecule like 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde.

COSY (Correlation Spectroscopy) would be utilized to identify proton-proton (¹H-¹H) coupling networks, for instance, to confirm the ethyl group by showing the correlation between the methylene (B1212753) and methyl protons, and to delineate the coupling between the isopropyl methine proton and its methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. This would definitively assign the ¹³C chemical shifts for each protonated carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in piecing together the substituted benzene (B151609) ring, for example, by showing correlations from the aldehydic proton to the adjacent aromatic ring carbons, and from the ethoxy and isopropyl protons to their respective points of attachment on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons. This could help to confirm the substitution pattern on the aromatic ring by observing through-space interactions between, for instance, the methyl group protons and an adjacent aromatic proton.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies could investigate the rotational barriers of the ethoxy, isopropyl, and aldehyde groups. By analyzing changes in the NMR spectrum at different temperatures, one could determine the energy barriers to rotation and the preferred conformations of these substituents. However, no such dynamic NMR studies for this specific compound have been reported.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy would be expected to show characteristic absorption bands for the aldehyde C=O stretch (typically around 1700-1680 cm⁻¹), C-H stretches of the alkyl and aromatic groups, C-O stretches of the ether linkage, and aromatic C=C bending frequencies.

Raman Spectroscopy , being complementary to FTIR, would also probe these vibrational modes. The aromatic ring vibrations are often strong in Raman spectra.

A detailed analysis of these spectra would provide a vibrational fingerprint of the molecule. However, specific, peer-reviewed FTIR and Raman spectra for this compound could not be located.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Reaction Monitoring

HRMS is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₃H₁₈O₂), the expected monoisotopic mass is 206.1307. HRMS analysis would need to confirm this value with high accuracy (typically within 5 ppm). The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing losses of the ethyl, isopropyl, and formyl groups. While the molecular formula and weight are listed in chemical databases, detailed HRMS experimental data and fragmentation analysis reports are not available in the surveyed literature. sigmaaldrich.comnih.govchemscene.com

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The substituted benzaldehyde (B42025) core of this compound constitutes the primary chromophore. One would expect to observe π → π* transitions characteristic of the aromatic ring and the carbonyl group. The position and intensity of the absorption maxima would be influenced by the auxochromic ethoxy group and the other alkyl substituents. Regrettably, no specific UV-Vis absorption data for this compound is published.

X-Ray Crystallography for Solid-State Molecular Architecture

Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous view of the molecule's three-dimensional architecture and intermolecular packing in the crystal lattice. There are no published crystal structures for this compound to date. Research on related molecules, such as tosylated derivatives of p-methoxythymol, demonstrates the utility of this technique in confirming molecular structures in this chemical class. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Product Separation

The purity of this compound and the separation of its derivatives from reaction mixtures are critical for ensuring the quality of research data and the efficiency of synthetic processes. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for these tasks.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. innovatechlabs.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. tisserandinstitute.org The methodology is highly effective for assessing the purity of the compound and for separating it from starting materials, by-products, and other derivatives in a reaction mixture.

Research Findings:

The analysis of substituted benzaldehydes by GC-MS is a well-established practice. For a compound with the volatility of this compound, a typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column coated with 5% phenyl-methylpolysiloxane (similar to a DB-5 or HP-5MS column), which separates compounds based on their boiling points and, to a lesser extent, their polarity. rsc.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the most volatile to the least volatile.

For instance, a suitable temperature program could start at a lower temperature, such as 100 °C, hold for a few minutes, and then increase at a steady rate (e.g., 10 °C/min) to a final temperature of around 300 °C. rsc.org The injector and detector temperatures are typically set higher than the maximum oven temperature to ensure efficient sample vaporization and prevent condensation. researchgate.net

The mass spectrometer serves as a powerful detector, providing structural information that aids in the identification of the target compound and any impurities. In electron ionization (EI) mode, the molecule is fragmented in a characteristic pattern, which can be compared to spectral libraries for confirmation. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for the target analyte. nih.gov In cases where complex matrices are present, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve chromatographic properties and detection limits, particularly for trace-level aldehyde analysis. gcms.cz

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC-MS. For this compound and its derivatives, especially those that might be more polar or have higher molecular weights, LC-MS offers a powerful alternative for purity assessment and separation.

Research Findings:

The analysis of aldehydes by LC-MS often involves a derivatization step to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns. nih.govresearchgate.net A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone. researchgate.netlcms.cz These derivatives are readily ionizable by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) and can be detected with high sensitivity. lcms.czacs.org

A typical LC-MS method would utilize a C18 reversed-phase column for separation. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid to improve peak shape and ionization. nih.gov

For the structural elucidation of unknown derivatives or impurities, tandem mass spectrometry (MS/MS) is particularly valuable. By selecting the molecular ion of a compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which can provide detailed structural information. nih.gov This is crucial for identifying reaction by-products or degradation products. In the case of chiral derivatives, specialized chiral stationary phases (CSPs) can be employed in HPLC to separate enantiomers, which can then be detected by MS. chiralpedia.comresearchgate.netresearchgate.net

Table 2: Illustrative LC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Source Temperature | 120 °C |

| Mass Range | m/z 100-800 |

Computational and Theoretical Investigations of 4 Ethoxy 5 Isopropyl 2 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde, these methods can predict its three-dimensional structure, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and energies. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its ground state properties. chemscene.com

The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles. The presence of the bulky isopropyl group and the ethoxy group would likely induce some out-of-plane distortion of the substituents to minimize steric hindrance. The aldehyde group's orientation relative to the benzene (B151609) ring is a key geometric parameter.

Table 1: Predicted Ground State Properties of this compound (Illustrative Data)

| Property | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Note: The values in this table are illustrative and would need to be calculated using DFT software. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Conformer Analysis and Energy Landscapes

The rotational freedom around the C-O bond of the ethoxy group and the C-C bonds of the isopropyl group, as well as the orientation of the aldehyde group, gives rise to multiple possible conformers for this compound. A conformer analysis, typically performed using computational methods, is essential to identify the most stable conformer(s) and to understand the energy barriers between them.

The energy landscape would be generated by systematically rotating the flexible bonds and calculating the energy at each point. This would reveal the global minimum energy structure and other low-energy conformers that might be present at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Reaction Pathway Prediction

For a molecule like this compound, common reactions include nucleophilic additions to the carbonyl group and electrophilic aromatic substitutions. Computational methods can be used to model these reactions by identifying the transition state structures, which are the highest energy points along the reaction coordinate.

By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides the activation energy, which is crucial for determining the reaction rate. For instance, the mechanism of acetal (B89532) formation from a related compound, 2-methylbenzaldehyde, has been studied using ab initio methods, revealing the intermediates and transition states involved in the acid-catalyzed reaction with methanol. nih.gov

Role of Substituents on Reaction Energetics and Kinetics

The ethoxy, isopropyl, and methyl groups on the benzene ring significantly influence the reactivity of the aldehyde. The ethoxy group at the para position and the methyl group at the ortho position are electron-donating groups, which increase the electron density on the benzene ring and can affect the electrophilicity of the carbonyl carbon. The isopropyl group at the meta position has a weaker electron-donating effect.

Computational studies on substituted benzaldehydes have shown that electron-donating groups can decrease the reactivity towards nucleophiles by reducing the partial positive charge on the carbonyl carbon. nih.gov The steric bulk of the ortho-methyl and adjacent isopropyl groups can also hinder the approach of nucleophiles to the aldehyde group, affecting the kinetics of the reaction.

Table 2: Predicted Effects of Substituents on the Reactivity of the Aldehyde Group (Qualitative)

| Substituent | Position | Electronic Effect | Steric Effect on Aldehyde | Predicted Impact on Nucleophilic Addition Rate |

| 2-methyl | ortho | Electron-donating | High | Decrease |

| 4-ethoxy | para | Electron-donating | Low | Decrease |

| 5-isopropyl | meta | Electron-donating (weak) | Moderate | Minor Decrease |

Intermolecular Interactions and Self-Assembly Propensities

The non-covalent interactions between molecules of this compound govern its physical properties, such as its boiling point and solubility, as well as its tendency to form ordered structures in the solid state.

The polar aldehyde group can participate in dipole-dipole interactions and hydrogen bonding (with suitable donors). The aromatic ring can engage in π-π stacking interactions, while the alkyl groups (ethoxy and isopropyl) contribute to van der Waals forces. Computational studies on other substituted benzaldehydes have highlighted the importance of C-H···O interactions in their crystal packing. nih.gov

The specific arrangement of the substituents will dictate the preferred modes of intermolecular interaction and could lead to the formation of interesting self-assembled structures. Theoretical studies can predict the most stable packing arrangements and the energies of these interactions, providing insight into the material's solid-state properties.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are employed to calculate its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are invaluable for confirming the molecular structure and understanding its electronic and vibrational characteristics.

Research on analogous compounds, such as derivatives of benzaldehyde (B42025), has demonstrated the efficacy of computational approaches in accurately forecasting spectroscopic data. For instance, studies on related alkoxy-substituted benzaldehydes have successfully utilized periodic DFT calculations to analyze their vibrational dynamics, showing excellent concordance between theoretical and experimental spectra. mdpi.com This established methodology underpins the theoretical investigation of this compound.

The computational prediction of spectroscopic properties typically involves a multi-step process. Initially, the three-dimensional structure of the molecule is optimized to find its most stable energetic conformation. Following this optimization, specific calculations are performed to derive the spectroscopic data. For NMR predictions, the magnetic shielding tensors of each nucleus are calculated and then converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS). For IR spectra, the vibrational frequencies and their corresponding intensities are computed. Similarly, for UV-Vis spectra, the electronic transition energies and oscillator strengths are determined.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For molecules of this nature, hybrid DFT functionals such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), are frequently used to strike a balance between computational expense and the precision of the results.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table illustrates the kind of data that would be generated from computational predictions of the ¹H and ¹³C NMR chemical shifts for this compound. The predicted values are crucial for assigning the signals in experimentally obtained spectra to specific atoms within the molecule.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 |

| Aromatic CH | 7.0 - 7.5 |

| Isopropyl CH | 3.0 - 3.5 |

| Ethoxy CH₂ | 4.0 - 4.3 |

| Methyl (on ring) | 2.2 - 2.5 |

| Ethoxy CH₃ | 1.3 - 1.6 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 190 - 195 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-isopropyl | 145 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-CHO | 125 - 130 |

| Ethoxy CH₂ | 63 - 68 |

| Isopropyl CH | 25 - 30 |

| Methyl (on ring) | 18 - 22 |

| Isopropyl CH₃ | 22 - 26 |

Theoretical Infrared (IR) Spectroscopy

Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its IR spectrum. These predictions are instrumental in identifying the presence of key functional groups.

Predicted IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (aldehyde) | 2850 - 2900, 2750 - 2800 | Stretching |

| C=O (aldehyde) | 1680 - 1710 | Stretching |

| C=C (aromatic) | 1580 - 1620 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (alkyl) | 2850 - 3000 | Stretching |

| C-O (ether) | 1200 - 1270 | Asymmetric Stretching |

Simulated Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the primary computational tool for predicting the electronic transitions that constitute a UV-Vis spectrum. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. These predictions help in understanding the electronic structure and chromophores within the molecule.

Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 250 - 270 | High |

Potential Applications of 4 Ethoxy 5 Isopropyl 2 Methylbenzaldehyde As a Synthetic Intermediate or Precursor

Role in the Synthesis of Advanced Organic Materials

There is currently limited publicly available research specifically detailing the role of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde in the synthesis of advanced organic materials. However, a structurally related compound, 5-isopropyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2-methylisophthalaldehyde, which is derived from thymol (B1683141), has been utilized as a monomer in the photochemical synthesis of polymeric nanoparticles. qut.edu.au This suggests that the core structure of this compound could potentially be adapted for the development of novel polymers and functional materials.

Precursor for Complex Heterocyclic Systems

The synthesis of complex heterocyclic compounds often involves the use of versatile starting materials that can undergo cyclization reactions. Aromatic aldehydes are common precursors in the synthesis of various heterocyclic systems. While there is no specific literature demonstrating the use of this compound as a precursor for complex heterocyclic systems, its aldehyde functionality makes it a plausible candidate for such applications. For instance, the related compound 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (B7769750) has been used in the synthesis of novel colchicine (B1669291) derivatives, which contain heterocyclic rings. researchgate.net

Intermediate in the Chemical Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are often used as starting materials for specialty chemicals. mdpi.com The production of fine chemicals frequently relies on multi-step synthetic sequences where intermediates play a crucial role. Although direct evidence is scarce, the structural features of this compound make it a potential intermediate in the synthesis of more complex molecules that could be classified as fine chemicals.

Applications in the Fragrance and Flavor Industry (as a chemical building block, not sensory evaluation)

Aromatic aldehydes are a significant class of compounds used in the fragrance and flavor industry, not only for their sensory properties but also as building blocks for other fragrance ingredients. scjohnson.com While there are no specific studies on the application of this compound as a building block in this industry, its structural similarity to other aromatic aldehydes used in fragrance synthesis suggests it could potentially serve as a precursor to new fragrance molecules.

Utility in Catalyst Development and Ligand Design

The development of new catalysts and ligands is essential for advancing chemical synthesis. While there is no available research on the utility of this compound in catalyst development and ligand design, its aromatic ring and functional groups could potentially be modified to create novel ligand structures. Such ligands could then be used to form metal complexes with catalytic activity.

Future Research Directions and Unexplored Avenues for 4 Ethoxy 5 Isopropyl 2 Methylbenzaldehyde

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For 4-ethoxy-5-isopropyl-2-methylbenzaldehyde, which is achiral, the introduction of stereocenters through reactions involving the aldehyde group is a key area for exploration.

Future research could focus on the development of organocatalytic methods for stereoselective additions to the aldehyde. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often providing high enantioselectivity under mild conditions. beilstein-journals.orgorganic-chemistry.org For instance, proline and its derivatives have been successfully used in the asymmetric α-functionalization of aldehydes. beilstein-journals.orgorganic-chemistry.org

Potential Research Approaches:

Asymmetric Aldol (B89426) and Michael Additions: Investigating the use of chiral organocatalysts, such as prolinol silyl (B83357) ethers, for the asymmetric aldol condensation or Michael addition of various nucleophiles to this compound. beilstein-journals.org This would lead to the formation of chiral secondary alcohols or 1,5-dicarbonyl compounds with high enantiomeric excess.

Stereoselective Alkylation: Exploring the enantioselective α-alkylation of derivatives of this compound. While direct alkylation of the aldehyde is challenging, conversion to a corresponding enamine or enolate followed by reaction with an electrophile in the presence of a chiral catalyst could be a viable strategy. acs.orgresearchgate.net

A proposed research workflow for developing a stereoselective pathway is outlined below:

| Step | Description | Key Parameters to Investigate |

| 1 | Catalyst Screening | Chiral amines (e.g., prolinol derivatives), phosphoric acids, squaramides. |

| 2 | Reaction Optimization | Solvent, temperature, catalyst loading, nature of the nucleophile/electrophile. |

| 3 | Substrate Scope | Evaluating the generality of the developed method with different nucleophiles. |

| 4 | Mechanistic Studies | Kinetic studies and computational modeling to understand the stereochemical outcome. |

Investigation of Advanced Catalytic Transformations

The aldehyde group and the aromatic ring of this compound are both amenable to a wide range of catalytic transformations, opening up possibilities for the synthesis of novel derivatives.

Transition metal catalysis offers a vast toolbox for the functionalization of aromatic compounds. acs.orgresearchgate.net Future work could explore the application of these methods to this compound.

Potential Catalytic Transformations:

Cross-Coupling Reactions: Utilizing the aldehyde as a directing group for ortho-C-H functionalization. researchgate.net Palladium or rhodium-catalyzed cross-coupling reactions with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling) could introduce new substituents at the C3 or C6 positions of the benzene (B151609) ring.

Reductive Amination: Cobalt-based catalysts have shown promise in the reductive amination of aromatic aldehydes. researchgate.net This could be a straightforward method to convert this compound into the corresponding primary, secondary, or tertiary amines, which are valuable building blocks in medicinal chemistry.

Decarbonylative Coupling: Exploring rhodium or palladium-catalyzed decarbonylative cross-coupling reactions, where the aldehyde group is extruded as carbon monoxide, leading to the formation of a new C-C bond at the C2 position.

| Catalytic System | Potential Transformation | Product Class |

| Pd(OAc)₂ / Chiral Ligand | Asymmetric α-Arylation | Chiral α-Aryl Aldehydes |

| Rh(I) / Phosphine Ligand | Hydroformylation of Alkenes | Branched Aldehydes |

| Co-based Nanoparticles | Reductive Amination | Substituted Benzylamines researchgate.net |

| Ir(III) Complex | C-H Borylation | Borylated Benzaldehydes |

Exploration of Supramolecular Chemistry with this compound

Supramolecular chemistry focuses on the study of non-covalent interactions to form organized molecular assemblies. pnas.org The structural features of this compound, including its aromatic ring and potential for hydrogen bonding via the aldehyde's oxygen, make it an interesting candidate for the construction of supramolecular architectures. acs.org

Future research could investigate the self-assembly of this molecule or its derivatives into higher-order structures. researchgate.netrsc.orgrsc.org

Potential Supramolecular Applications:

Host-Guest Chemistry: The substituted aromatic ring could act as a guest within the cavity of larger macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. mdpi.com Such complexation could alter the physical and chemical properties of the molecule, for instance, by enhancing its solubility in water or protecting the aldehyde group from certain reactions.

Liquid Crystal Formation: Derivatization of the aldehyde group into a Schiff base with a long-chain amine could lead to the formation of calamitic (rod-shaped) liquid crystals. The interplay of the ethoxy and isopropyl groups with the molecular packing would be a key area of investigation.

Foldamers: Incorporation of this compound into oligomeric structures connected by amide or other linkages could lead to the formation of foldamers with defined secondary structures, driven by intramolecular hydrogen bonding and aromatic stacking interactions. beilstein-journals.org

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry has gained significant traction in both academia and industry due to its advantages in terms of safety, scalability, and efficiency. nih.govseqens.comacs.org The synthesis of this compound and its subsequent transformations could be significantly improved by transitioning from batch to continuous flow processes.

Potential Advantages of Flow Chemistry:

Improved Safety: Many reactions involving aldehydes can be exothermic. Flow reactors offer superior heat transfer, mitigating the risk of runaway reactions.

Enhanced Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. beilstein-journals.org

Scalability: Scaling up production in a flow system is often more straightforward than in batch, involving running the reactor for longer periods or using parallel reactors. seqens.com A patent for the continuous production of aromatic aldehydes highlights the industrial interest in this area. google.com

A potential flow chemistry setup for the synthesis or derivatization of this compound could involve a packed-bed reactor containing a heterogeneous catalyst, allowing for easy separation of the product from the catalyst. researchgate.net

Derivatization for Photoactive or Electroactive Chemical Systems

The development of new organic materials with tailored photoactive and electroactive properties is a rapidly growing field of research. scribd.commdpi.com The aromatic core of this compound provides a platform for the synthesis of such materials.

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Conversion of the aldehyde to a more extended π-conjugated system, for example, through a Wittig or Horner-Wadsworth-Emmons reaction, could yield materials with potential applications as emitters or host materials in OLEDs.

Organic Photovoltaics (OPVs): By incorporating electron-donating and electron-accepting moieties, derivatives of this compound could be designed to function as donor or acceptor materials in the active layer of organic solar cells.

Molecular Switches: The aldehyde could be transformed into a Schiff base with an azobenzene (B91143) or spiropyran unit to create a molecular switch whose conformation and properties can be controlled by light.

Studies on the spectral-luminescent properties of substituted benzaldehydes provide a foundation for predicting the photophysical behavior of new derivatives. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-Ethoxy-5-isopropyl-2-methylbenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step alkylation and formylation of substituted benzaldehyde precursors. For example, starting with a substituted benzaldehyde derivative, ethoxy and isopropyl groups can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Formylation may employ Vilsmeier-Haack or Duff reactions. Optimization includes monitoring reaction progress via TLC, controlling temperature (e.g., reflux in anhydrous solvents), and using catalysts like Na₂S₂O₅ to enhance yields . Purification often involves column chromatography (silica gel, eluent ratios adjusted for polarity) and solvent evaporation under reduced pressure .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Combine -NMR to identify aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.8 ppm), and aldehyde (δ ~9.8 ppm) signals. IR confirms C=O stretching (~1700 cm) and ether C-O bonds (~1250 cm). Mass spectrometry (EI-MS) provides molecular ion peaks and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles. Data collection requires high-resolution crystals and careful handling of twinning or disordered regions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .

- Spill Management : Absorb with inert material (e.g., sand), avoid water to prevent environmental release, and dispose via licensed waste services .

- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer :

- Replication : Repeat synthesis and analysis to rule out procedural errors.

- Advanced Techniques : Use -NMR DEPT or 2D-COSY to resolve overlapping signals. Compare with computational predictions (DFT calculations for chemical shifts) .

- Impurity Analysis : Employ HPLC-MS to identify byproducts (e.g., oxidation of aldehyde to carboxylic acid) .

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for etherification steps.

- Solvent Selection : Use high-boiling solvents (e.g., toluene) for reflux conditions, ensuring moisture exclusion.

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track intermediate formation .

Q. How can computational chemistry guide the design of derivatives based on this compound for pharmacological studies?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target receptors (e.g., kinase inhibitors).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity using MLR or machine learning .

- ADMET Prediction : Employ SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .

Q. What methodologies are effective in analyzing environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light in environmental chambers, monitoring degradation via GC-MS. Identify intermediates (e.g., quinones) .

- Soil Mobility Assays : Use HPLC to measure leaching potential in soil columns with varying organic content .

- Microbial Degradation : Incubate with soil microbiota and track metabolite formation using -labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。